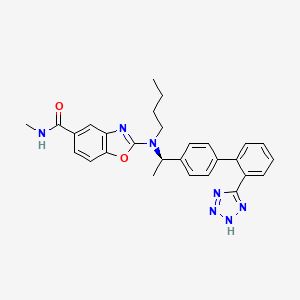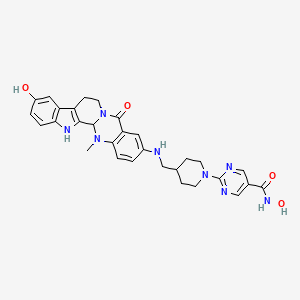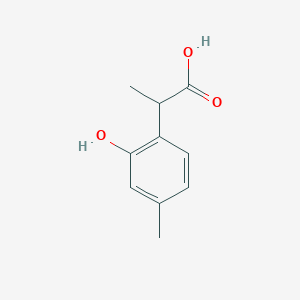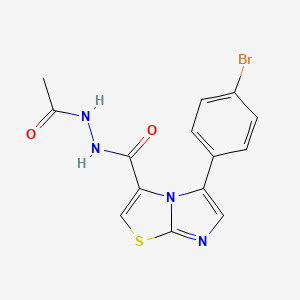
PROTAC BRD4 Degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-6 is a potent small-molecule degrader specifically designed to target and degrade the BRD4 protein. This compound has shown significant potential in inhibiting the expression of c-Myc and inducing apoptosis in cancer cells, particularly in pancreatic cancer cell lines .
Vorbereitungsmethoden
The synthesis of PROTAC BRD4 Degrader-6 involves a series of chemical reactions that link a BRD4 ligand to an E3 ligase ligand via a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit the E3 ligase.
Linker attachment: The BRD4 ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Analyse Chemischer Reaktionen
PROTAC BRD4 Degrader-6 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule. Common reagents include palladium catalysts and ligands.
The major products formed from these reactions include the final PROTAC molecule and various by-products that are typically removed through purification processes .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the degradation of BRD4 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of BRD4 in cellular processes such as transcription regulation and cell cycle progression.
Medicine: It has shown potential as a therapeutic agent for the treatment of cancers, particularly pancreatic cancer, by inducing apoptosis in cancer cells.
Industry: It is used in the development of new drugs and therapeutic strategies targeting BRD4 and related proteins .
Wirkmechanismus
The mechanism of action of PROTAC BRD4 Degrader-6 involves the recruitment of an E3 ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, inhibiting its function and leading to the suppression of downstream targets such as c-Myc. The degradation of BRD4 also disrupts various cellular processes, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD4 Degrader-6 is unique in its ability to specifically target and degrade BRD4 with high potency. Similar compounds include:
PROTAC BRD4 Degrader-5: Another BRD4 degrader with a different chemical structure and mechanism of action.
QCA570: A novel BET degrader that targets BRD4 and shows potential in treating bladder cancer.
ZXH-3-26: A selective PROTAC BRD4 degrader used in cancer research.
These compounds share the common goal of targeting and degrading BRD4 but differ in their chemical structures, potencies, and specific applications .
Eigenschaften
Molekularformel |
C43H40F2N10O10S |
|---|---|
Molekulargewicht |
926.9 g/mol |
IUPAC-Name |
4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59) |
InChI-Schlüssel |
OCIQBTCUSJZXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



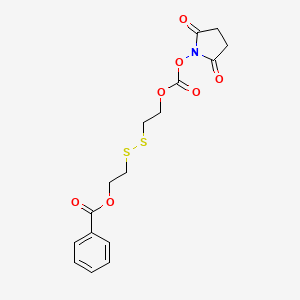
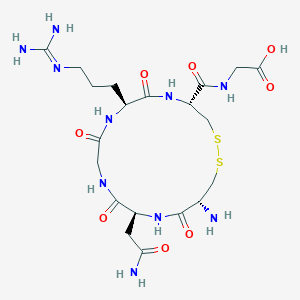



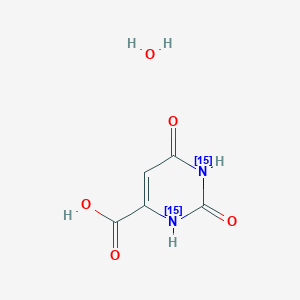
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)

